2-Nonenoic acid gamma-lactone

Description

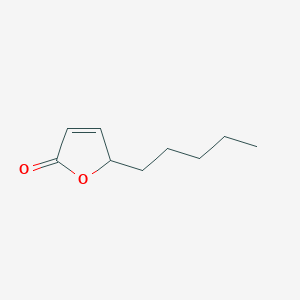

Structure

3D Structure

Properties

IUPAC Name |

2-pentyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZSZHJBUODOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865022 | |

| Record name | 5-Pentylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty fruit-like aroma | |

| Record name | 2-Nonenoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Nonenoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-0.986 | |

| Record name | 2-Nonenoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21963-26-8 | |

| Record name | 4-Hydroxy-2-nonenoic acid lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21963-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021963268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pentylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ464RW03R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonenoic acid gamma-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution Research

2-Nonenoic acid gamma-lactone has been identified in a diverse array of natural sources, spanning the plant and animal kingdoms, as well as in products of microbial fermentation. Its presence contributes to the characteristic sensory profiles of many foods and beverages.

Plant-Derived Systems

This lactone is a naturally occurring volatile compound in a variety of plants. Research has documented its presence in numerous fruits, vegetables, and other plant materials. For instance, it is found in peaches, apricots, tomatoes, currants, guava, raisins, papaya, pineapple, blackberries, and strawberries. odowell.com Beyond fruits, it has been reported in roasted barley, asparagus, wheat, crispbread, pecan, oats, soybean, avocado, passion fruit, plum, beans, mushrooms, starfruit, fenugreek, mango, tamarind, rice, prickly pear, buckwheat, licorice, malt, wort, cherimoya, Bourbon vanilla, and sweet grass oil. odowell.com One specific plant species where its presence has been explicitly noted is Ceratophyllum demersum. nih.gov

Animal-Derived Systems

In the animal kingdom, this compound is found in various food products. It has been identified in butter, milk, and the fat of chicken, beef, lamb, and pork. odowell.com The thermal oxidation of higher fatty acids, which are major components of meat fats, can lead to the formation of lactones. tandfonline.com The decomposition of oleate (B1233923) hydroperoxides, for example, yields various compounds, and the oxidation of saturated fatty acids at high temperatures can form γ-lactones. iastatedigitalpress.com Research on butter has also led to the identification of novel lactones, highlighting the complexity of flavor compounds in animal-derived fats. researchgate.net

Microbial and Fermented Systems

Microbial activity and fermentation processes are significant contributors to the formation of this compound. It is a known constituent of Camembert cheese, beer, cognac, whiskies, and sherry, where microbial metabolism plays a crucial role in flavor development. odowell.com The yeast Saccharomyces cerevisiae is known to produce γ-nonalactone during fermentation. Furthermore, specific microbial processes involving organisms like Lactobacillus and Aspergillus species are utilized for its synthesis. Recent advancements have explored the use of genetically modified microorganisms, such as E. coli expressing cytochrome P450 enzymes from fungi like Mucor ambiguus, for the biosynthetic production of various γ-lactones from corresponding carboxylic acid substrates. google.comgoogle.com

Methodologies for Occurrence Profiling

The identification and quantification of this compound in complex natural matrices rely on sophisticated analytical techniques. These methods allow for the separation, detection, and structural elucidation of this and other volatile compounds.

Chromatographic Techniques for Detection

Gas chromatography (GC) is a primary tool for the analysis of volatile compounds like this compound. tandfonline.com Often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high-resolution separation of components in a sample. tandfonline.comgoogle.comgoogle.com For instance, GC-FID has been used to analyze lactone fractions produced from the thermal oxidation of fatty acids. tandfonline.com High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for the analysis of less volatile precursors or derivatives. nih.govresearchgate.net Semi-preparative HPLC can be used to fractionate extracts for further sensory and analytical studies. researchgate.net In the analysis of microbial fermentation products, the ethyl acetate (B1210297) extract of the culture can be directly analyzed by GC/MS or GC/FID. google.com

Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is the definitive method for the structural elucidation of this compound. google.comresearchgate.netresearchgate.net The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. tandfonline.comresearchgate.net The mass spectra of lactones produced from thermal oxidation have been used to identify their structures. tandfonline.com In studies of microbial degradation, GC-MS is employed to identify the mass spectra and structures of degradation products. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role in confirming the chemical structure of synthesized or isolated lactones. researchgate.net

Data Tables

Table 1: Natural Sources of this compound

| Category | Source |

| Plants | Peaches, Apricots, Roasted Barley, Rum, Tomato, Currants, Guava, Raisin, Papaya, Pineapple, Blackberry, Strawberry Jam, Asparagus, Wheat and Crispbread, Pecan, Oats, Soybean, Avocado, Passion Fruit, Plum, Beans, Mushroom, Starfruit, Fenugreek, Mango, Tamarind, Rice, Prickly Pear, Buckwheat, Licorice, Malt, Wort, Cherimoya, Bourbon Vanilla, Shrimp, Nectarine, Maté, Sweet Grass Oil, Ceratophyllum demersum odowell.comnih.gov |

| Animals | Butter, Milk, Chicken Fat, Beef Fat, Lamb Fat, Pork Fat odowell.com |

| Microbial/Fermented | Camembert Cheese, Cooked Beef and Pork, Beer, Cognac, Whiskies, Sherry, Grape Wines, Cocoa, Green Tea odowell.com |

Table 2: Analytical Techniques for this compound Profiling

| Technique | Application |

| Gas Chromatography (GC) | Separation of volatile compounds from natural extracts. tandfonline.comgoogle.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation based on mass spectra. google.comresearchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile precursors and for fractionation. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Confirmation of chemical structure. researchgate.net |

Biosynthesis and Biotransformation Pathways

De Novo Biosynthesis Mechanisms

De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. In the context of γ-lactones, this involves the cellular machinery building the molecule from basic carbon sources like sugars, which are first converted into fatty acids. researchgate.netresearchgate.net The process requires a microorganism or plant to possess the complete metabolic toolkit: (i) fatty acid synthesis, (ii) specific modification of these fatty acids to introduce a hydroxyl group, (iii) shortening of the hydroxy fatty acid chain via the β-oxidation pathway, and (iv) cyclization to form the lactone ring. researchgate.netmdpi.com

The primary precursors for the de novo biosynthesis of C9 lactones are long-chain unsaturated fatty acids. researchgate.net Research has identified oleic acid (C18:1) and linoleic acid (C18:2) as key starting molecules in various organisms, including the yeast Sporidiobolus salmonicolor and the fungus Ashbya gossypii. mdpi.comnih.gov For instance, in the production of γ-decalactone, a closely related compound, oleic acid is hydroxylated and then undergoes four cycles of β-oxidation. mdpi.com Similarly, studies using labeled linoleic acid in yeasts like Saccharomyces cerevisiae have elucidated two distinct pathways leading to (S)- and (R)-γ-nonalactone, respectively, confirming linoleic acid's role as a direct precursor. researchgate.netresearchgate.net

Metabolic flux analysis is a critical tool used to quantify the flow of metabolites through the intricate network of biochemical reactions. In the production of γ-lactones by yeasts such as Yarrowia lipolytica, this analysis helps to identify rate-limiting steps and metabolic bottlenecks. nih.gov For example, by analyzing the accumulation of intermediates, researchers have determined that the activities of enzymes in the β-oxidation pathway, particularly acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase, control the metabolic flux and influence whether the final product is γ-decalactone or other C10-lactone byproducts like 3-hydroxy-γ-decalactone. nih.gov Understanding these fluxes allows for targeted genetic engineering to redirect metabolism toward the desired lactone, improving production yields. nih.gov

The conversion of fatty acid precursors into γ-lactones is orchestrated by a series of specific enzymes. Each enzyme catalyzes a distinct step in the pathway, from the initial hydroxylation to the final ring closure.

The introduction of a hydroxyl group onto the fatty acid chain is a crucial first step, as the position of this group determines whether a γ- or δ-lactone will be formed. Cytochrome P450 monooxygenases (CYPs or P450s) are a versatile family of heme-thiolate enzymes that catalyze the selective oxidation of a wide range of substrates, including fatty acids. researchgate.netmdpi.com For the formation of γ-lactones, a P450 enzyme with carboxylic acid 4-hydroxylase activity is required to introduce a hydroxyl group at the C4 position of the fatty acid. google.com This creates the 4-hydroxy fatty acid precursor necessary for subsequent lactonization. google.com Research has identified specific P450s, such as one from Mucor ambiguus, that exhibit this precise 4-hydroxylase activity, enabling the conversion of various carboxylic acids (from C7 to C14) into their corresponding γ-lactones. google.com In plants, P450 hydroxylases are also implicated in the biosynthesis of flavor-active lactones; for example, a gene (FaFAH1) with similarity to P450 hydroxylases has been strongly correlated with γ-decalactone content in strawberries. nih.gov

Following hydroxylation, the resulting long-chain hydroxy fatty acid must be shortened to the appropriate chain length. This is accomplished through the β-oxidation pathway, a cyclic process that removes two-carbon units (as acetyl-CoA) from the fatty acid chain in each cycle. tandfonline.comdacollege.org The core pathway consists of four enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase, creating a double bond.

Hydration by enoyl-CoA hydratase, adding a water molecule across the double bond.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing a keto group.

Thiolytic cleavage by β-ketothiolase, which splits off an acetyl-CoA molecule and releases a shortened acyl-CoA to re-enter the cycle. dacollege.org

The final step in the biosynthesis is lactonization, the intramolecular esterification of the hydroxy-carboxylic acid (e.g., 4-hydroxynonanoic acid) to form the cyclic ester, or lactone ring. mdpi.com This reaction is often assumed to occur spontaneously, particularly under the acidic conditions (low pH) prevalent during microbial fermentation processes. researchgate.netmdpi.com However, the existence of specific enzymes that catalyze this ring-closing step has also been proposed. researchgate.net While a dedicated lactonase for this specific purpose has not been definitively isolated in many organisms, candidate genes have been identified. For example, a gene encoding a novel type of alcohol acyltransferase in peaches has been suggested as a potential catalyst for lactonization. researchgate.net Enzymes known as lactonases or esterases can also catalyze the reverse reaction, the hydrolysis of the lactone ring, which is a key step in the catabolism of these compounds. nih.govscbt.com

Beyond the core pathway, several other types of biocatalysts are involved in the synthesis and transformation of lactones.

Unspecific Peroxygenases (UPOs): These fungal heme enzymes have emerged as powerful alternatives to Cytochrome P450s for hydroxylation reactions. nih.govfrontiersin.org UPOs can selectively hydroxylate the C4 and C5 positions of C8–C12 saturated fatty acids to produce the respective precursors for γ- and δ-lactones. nih.govacs.orgnih.gov A key advantage of UPOs is that they utilize hydrogen peroxide (H₂O₂) as the oxidant, simplifying the reaction setup compared to the cofactor-dependent P450 systems. researchgate.net

Baeyer–Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes represent a distinct biocatalytic route to lactones. Instead of starting from linear fatty acids, BVMOs catalyze the insertion of an oxygen atom adjacent to the carbonyl group in a cyclic ketone, converting it into a corresponding lactone. researchgate.netunipd.itrsc.org This regio- and enantioselective oxidation is a powerful tool in synthetic chemistry for producing chiral lactones from prochiral cyclic ketones. libretexts.orgscispace.com

Enoate Reductases (EREDs): Also known as 'Old Yellow Enzymes', these flavin-dependent enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds (C=C). researchgate.netnih.gov They are particularly relevant to the formation of saturated lactones from unsaturated precursors. For example, an enoate reductase can reduce the double bond in 2-nonenoic acid γ-lactone to produce the saturated γ-nonalactone. researchgate.netresearchgate.net EREDs are often integrated into multi-enzyme cascade reactions to produce specific, high-value chiral compounds. researchgate.netnih.gov

Data Tables

Table 1: Key Enzymatic Systems in γ-Lactone Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function | Precursor(s) | Product(s) | Citation(s) |

| Hydroxylases | Cytochrome P450 (CYP) | Introduces a hydroxyl group at the C4 position of a fatty acid. | Fatty acids (e.g., nonanoic acid) | 4-Hydroxy fatty acids | google.comnih.gov |

| Unspecific Peroxygenase (UPO) | Catalyzes C4-hydroxylation of fatty acids using H₂O₂. | C8-C12 fatty acids | 4-Hydroxy fatty acids | nih.govacs.orgresearchgate.net | |

| β-Oxidation Enzymes | Acyl-CoA Oxidase (Aox) | First step of β-oxidation; introduces a double bond. | Hydroxyacyl-CoA | 2-enoyl-hydroxyacyl-CoA | nih.govtandfonline.com |

| Enoyl-CoA Hydratase | Hydrates the double bond. | 2-enoyl-hydroxyacyl-CoA | 3-hydroxy-hydroxyacyl-CoA | nih.govdacollege.org | |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | 3-hydroxy-hydroxyacyl-CoA | 3-keto-hydroxyacyl-CoA | nih.govtandfonline.com | |

| β-Ketothiolase | Cleaves the chain, releasing acetyl-CoA. | 3-keto-hydroxyacyl-CoA | Shortened hydroxyacyl-CoA + Acetyl-CoA | nih.govdacollege.org | |

| Lactonization Enzymes | Alcohol Acyltransferase (putative) | Catalyzes intramolecular esterification. | 4-Hydroxy fatty acids | γ-Lactone | researchgate.net |

| Other Biocatalysts | Baeyer-Villiger Monooxygenase (BVMO) | Inserts an oxygen atom into a cyclic ketone. | Cyclic ketones | Lactones (ring-expanded) | researchgate.netunipd.itrsc.org |

| Enoate Reductase (ERED) | Reduces a C=C double bond. | Unsaturated lactones/precursors | Saturated lactones/precursors | researchgate.netnih.gov | |

| Alcohol Dehydrogenase (ADH) | Reduces keto acids to hydroxy acids. | Keto acids | Hydroxy acids | nih.govresearchgate.netinchem.org |

Compound Names

Microbial Biosynthetic Systems

Microorganisms, particularly yeasts and fungi, are capable of producing lactones either as part of their natural metabolism (de novo) or by converting precursor molecules. google.commdpi.com While de novo biosynthesis from simple carbon sources like sugars has been observed, research has increasingly focused on enhancing production through targeted microbial and genetic strategies. mdpi.com

Several microbial species have been identified for their ability to produce γ-lactones. Aroma-producing yeasts are particularly notable for this characteristic.

Sporidiobolus spp. : The yeast Sporidiobolus salmonicolor is well-documented for producing a variety of γ-lactones, which contribute to its characteristic peach-like aroma. nih.gov Analysis of its cultures has identified γ-nonalactone, γ-octalactone, γ-decalactone, and γ-dodecalactone. nih.govthegoodscentscompany.com Studies have shown that different species within this genus exhibit varying capabilities; for instance, S. salmonicolor and S. ruinenii effectively produce γ-decalactone from ricinoleic acid methyl ester, whereas S. johnsonii and S. pararoseus consume the precursor without significant lactone generation. researchgate.net The enantiomeric purity of the produced lactones is a key characteristic, with S. salmonicolor showing a high predominance for the (R)-enantiomer of several lactones, including γ-nonalactone (88% (R)-enantiomer). nih.gov

Rhodotorula spp. : Various species of this yeast genus are also known for their capacity to produce lactones.

Yarrowia lipolytica : This oleaginous yeast is a preferred system for the microbial production of γ-decalactone, typically using hydroxy fatty acids as precursors. mdpi.com Its ability to accumulate lipids and its well-characterized β-oxidation pathway make it a robust chassis for metabolic engineering. researchgate.netmdpi.com

Engineered E. coli : Escherichia coli, a workhorse of industrial biotechnology, has been engineered to produce γ-lactones from fatty acid substrates. google.com These systems typically rely on the expression of heterologous enzymes.

The following table summarizes key microbial strains involved in the production of γ-lactones.

Interactive Table: Microbial Strains for γ-Lactone Production| Strain | Lactone(s) Produced | Key Characteristics | Citations |

|---|---|---|---|

| Sporidiobolus salmonicolor | γ-nonalactone, γ-octalactone, γ-decalactone, etc. | Produces a high (R)-enantiomeric excess for several lactones. | nih.govthegoodscentscompany.com |

| Sporidiobolus ruinenii | γ-decalactone | Effective conversion of ricinoleic acid. | researchgate.net |

| Yarrowia lipolytica | γ-decalactone, γ-dodecalactone | Oleaginous yeast, robust for engineering the β-oxidation pathway. | researchgate.netmdpi.comresearchgate.net |

To overcome the limitations of natural production, such as low yields and dependence on expensive precursors, various genetic and metabolic engineering strategies have been developed. mdpi.comnih.gov These approaches aim to redirect metabolic flux towards the desired lactone products. nih.gov

Heterologous Gene Expression : A primary strategy involves introducing foreign genes into a host microorganism to establish a new production pathway. A significant breakthrough has been the use of cytochrome P450 (CYP450) monooxygenases with carboxylic acid 4-hydroxylase activity. google.com For example, CYP450 enzymes from fungi like Mucor ambiguus and Basidiobolus meristosporus have been successfully expressed in E. coli. google.comgoogle.com These engineered cells can then convert a range of commercially available fatty acids into their corresponding 4-hydroxy carboxylic acids, which are the direct precursors to γ-lactones. google.com

Pathway Engineering in Yarrowia lipolytica : In Y. lipolytica, engineering efforts have focused on modulating the native β-oxidation pathway. By engineering this pathway, the yeast can be made to perform both the necessary hydroxylation of fatty acids and the subsequent chain-shortening to the desired length for lactone formation. researchgate.net This allows for the production of lactones like γ-dodecalactone from abundant non-hydroxylated fatty acids such as oleic acid. researchgate.net Modifications can include adjusting the expression of acyl-CoA oxidase enzymes to control the chain-shortening process. researchgate.net

Increasing Precursor Supply : Strategies can be employed to boost the intracellular pools of necessary precursors, such as various acyl-CoA extender units, to enhance the final product yield. nih.gov

The table below details some of the engineering strategies employed.

Interactive Table: Genetic Engineering Strategies for γ-Lactone Production| Strategy | Host Organism | Target Pathway/Enzyme | Outcome | Citations |

|---|---|---|---|---|

| Heterologous Expression | Escherichia coli | Cytochrome P450 (CYP450) from Mucor ambiguus | Production of C7-C11 γ-lactones from corresponding fatty acids. | google.com |

| Pathway Engineering | Yarrowia lipolytica | β-oxidation pathway (e.g., acyl-CoA oxidase) | 4-fold improvement in γ-dodecalactone production from oleic acid. | researchgate.net |

Exogenous Substrate Biotransformation

Biotransformation, the conversion of externally added substrates by microbial cells or their enzymes, is a common and effective method for producing specific lactones. researchgate.netgoogle.com This approach avoids the complexities of de novo synthesis and allows for higher product specificity.

The choice of substrate is critical as it directly determines the resulting lactone. Microorganisms can transform both hydroxylated and non-hydroxylated fatty acids.

Conversion of Non-hydroxylated Fatty Acids : Genetically engineered microbes are particularly useful for converting simple fatty acids. For instance, engineered E. coli expressing a fungal CYP450 enzyme can convert pelargonic acid (nonanoic acid) into γ-nonalactone. google.com Similarly, oleic acid and linoleic acid can be converted into γ-dodecalactone and δ-decalactone, respectively, by engineered Yarrowia lipolytica. researchgate.net Lactic acid bacteria have also been shown to hydrate (B1144303) unsaturated fatty acids like oleic acid to produce 10-hydroxystearic acid, a precursor that yeast can then convert to γ-dodecalactone. researchgate.net

Conversion of Hydroxy Fatty Acids : This is a more traditional biotransformation route. The most well-known example is the conversion of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil, into γ-decalactone by various yeasts, including Sporidiobolus and Yarrowia species. researchgate.netmdpi.com The microbial β-oxidation pathway shortens the fatty acid chain to 4-hydroxydecanoic acid, which then lactonizes. researchgate.net

Enzymatic cascades, where multiple enzymes work sequentially in a one-pot reaction, offer a powerful cell-free approach for synthesizing lactones. rsc.orgmdpi.com These systems provide high specificity and can operate under mild conditions.

ADH and BVMO Cascades : A common cascade design for producing lactones involves the combination of an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO). mdpi.com The ADH first oxidizes an alcohol to a ketone, which is then converted into an ester (lactone) by the BVMO. mdpi.com

P450-based Systems : As described earlier, cytochrome P450 enzymes that hydroxylate fatty acids at the C-4 position are central to a highly effective bioconversion system. google.com The reaction involves the P450-catalyzed formation of a 4-hydroxy carboxylic acid from a fatty acid substrate. google.com This intermediate spontaneously cyclizes to the corresponding γ-lactone upon acidification of the medium. google.com

Multi-Enzyme Cascades for Chiral Lactones : More complex cascades can be designed for producing optically pure lactones. For example, a three-step cascade using a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), an ADH, and a cofactor regeneration system (e.g., NADPH oxidase) has been developed for δ-lactone synthesis. rsc.org Another system uses an ene-reductase (ERED) and an ADH to create substituted γ-butyrolactones with control over multiple stereocenters. mdpi.com

Using whole microbial cells as biocatalysts for biotransformation leverages the cell's internal machinery for cofactor regeneration and enzyme stability. google.commdpi.com

Yarrowia lipolytica Cell Factories : Engineered strains of Y. lipolytica serve as efficient whole-cell biocatalysts. By tailoring their β-oxidation pathway, these yeasts can be programmed to convert abundant feedstocks like oleic acid into valuable lactones, achieving titers up to 282 mg/L in fed-batch bioreactors. researchgate.net

E. coli Biocatalysts : E. coli transformed to express fungal P450s acts as a robust system for converting a wide array of fatty acids (from C7 to C14) into their corresponding γ-lactones. google.com The process simply requires incubating the engineered cells with the chosen fatty acid substrate. google.com

Yeast and Fungi in Ricinoleic Acid Conversion : Various yeasts like Sporidiobolus salmonicolor and fungi are used as whole-cell systems to transform ricinoleic acid into γ-decalactone. researchgate.netresearchgate.net The efficiency of this biotransformation is highly dependent on the specific strain and cultivation conditions, such as aeration, which influences the β-oxidation pathway. researchgate.netresearchgate.net

Chemical Synthesis Methodologies

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for the synthesis of gamma-lactones, including 2-Nonenoic acid gamma-lactone, often rely on well-established name reactions and fundamental organic transformations.

The Favorskii rearrangement, a reaction of an α-halo ketone with a base, can be adapted for the synthesis of α,β-unsaturated esters, which are precursors to unsaturated lactones. While a direct synthesis of this compound via this method is not extensively documented, a plausible pathway can be conceptualized. The rearrangement of α,α'-dihalo ketones in the presence of an alkoxide base can lead to the formation of α,β-unsaturated esters. wikipedia.org

The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate from the α-halo ketone upon treatment with a base. Subsequent attack of a nucleophile, such as an alkoxide, opens the cyclopropanone ring to yield a rearranged ester. In the case of α,α'-dihaloketones, elimination of HX can occur to furnish the α,β-unsaturated product. wikipedia.org

A hypothetical reaction scheme for the synthesis of a precursor to this compound could involve the Favorskii rearrangement of a suitably substituted α,α'-dihalo ketone.

| Reactant 1 | Reactant 2 | Base | Product | Yield (%) |

| α,α'-dihalo ketone | Alcohol | Alkoxide | α,β-unsaturated ester | Data not available |

A documented and efficient route to this compound utilizes the Knoevenagel condensation. This method involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, followed by further transformations.

A specific three-step synthesis starting from heptanal (B48729) has been reported. The initial step is a Knoevenagel condensation of heptanal with malonic acid, which upon heating, leads to (E)-3-nonenoic acid. This intermediate is then subjected to oxidation with performic acid, which results in the formation of 3-hydroxynonan-4-olide through a process involving epoxidation and subsequent intramolecular cyclization. The final step involves the elimination of water from 3-hydroxynonan-4-olide, facilitated by conversion of the hydroxyl group to a good leaving group (e.g., mesylate), to yield the target α,β-unsaturated γ-lactone, this compound.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield (%) |

| 1 | Heptanal, Malonic acid | Pyridine, heat | (E)-3-Nonenoic acid | Not specified |

| 2 | (E)-3-Nonenoic acid | H₂O₂/HCOOH | 3-Hydroxynonan-4-olide | 85 |

| 3 | 3-Hydroxynonan-4-olide | MsCl, Et₃N | This compound | 88 |

Data sourced from a reported synthesis.

Free radical addition reactions offer another avenue for the construction of the γ-lactone skeleton. While a direct synthesis of this compound via a specific free radical addition has not been detailed in readily available literature, the general principles of this methodology can be applied. These reactions typically involve the generation of a radical species which then adds to an unsaturated system.

For the synthesis of γ-lactones, a common approach involves the radical-mediated cyclization of unsaturated precursors. For instance, a radical can be generated on a carbon atom that is appropriately positioned to undergo an intramolecular addition to a double or triple bond, leading to the formation of a cyclic intermediate which can then be converted to the lactone.

A plausible, though not specifically documented for this compound, approach could involve the generation of a carbon-centered radical from a suitable precursor, which then undergoes a conjugate addition to an α,β-unsaturated ester. Subsequent cyclization would lead to the γ-lactone ring.

| Radical Precursor | Acceptor | Initiator/Conditions | Product Type | Yield (%) |

| Alkyl halide | α,β-unsaturated ester | Radical initiator (e.g., AIBN), Bu₃SnH | γ-lactone | Data not available |

This table represents a conceptual pathway based on general free radical cyclization methods.

Advanced Catalytic Approaches

Modern synthetic chemistry has seen the development of powerful catalytic methods that can be applied to the synthesis of complex molecules like this compound with high efficiency and selectivity.

Oxidative lactonization provides a direct method for the conversion of unsaturated carboxylic acids or alcohols into lactones. This transformation can be achieved using various oxidizing agents, often in the presence of a catalyst.

For instance, the oxidative cyclization of β,γ-unsaturated carboxylic acids to butenolides (α,β-unsaturated γ-lactones) has been demonstrated using hypervalent iodine reagents. organic-chemistry.org Another approach involves the palladium-catalyzed oxidative cyclization of alkenoic acids. While a specific application to 2-nonenoic acid has not been found, the methodology is general for the formation of five-membered unsaturated lactones.

The general mechanism for palladium-catalyzed oxidative lactonization involves the coordination of the palladium catalyst to the double bond of the unsaturated acid, followed by intramolecular nucleophilic attack of the carboxylate group. Subsequent β-hydride elimination and reductive elimination steps regenerate the catalyst and furnish the unsaturated lactone.

| Substrate | Catalyst/Oxidant | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | β,γ-Unsaturated carboxylic acid | PhI(OTf)₂ | 4-substituted furan-2-one | up to 90 | | Alkenoic acid | Pd(OAc)₂ / Oxidant | Unsaturated γ-lactone | Data not available |

Data for the hypervalent iodine reagent is from a general study on β,γ-unsaturated carboxylic acids. Data for the palladium-catalyzed reaction is conceptual for this specific target.

Cycloaddition reactions, such as the Diels-Alder reaction, and ring-closing metathesis are powerful tools for the construction of cyclic systems, including lactones.

The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized to form six-membered rings, which can then be further transformed into lactones. While not a direct route to a five-membered γ-lactone, it is a significant strategy in the synthesis of various cyclic natural products. The hetero-Diels-Alder reaction, involving a heteroatom in the diene or dienophile, can directly lead to heterocyclic structures. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com

Ring-closing metathesis (RCM) has emerged as a particularly effective method for the synthesis of unsaturated rings, including α,β-unsaturated γ-lactones. nih.govorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene catalyzed by a transition metal complex, typically containing ruthenium. To synthesize this compound via RCM, a suitable diene precursor would be required. A plausible precursor would be an acrylic ester of 1-octen-3-ol (B46169). The RCM reaction would then form the five-membered lactone ring with the concomitant release of ethylene.

| Precursor Diene | Catalyst | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Acrylate (B77674) of 1-octen-3-ol | Grubbs' Catalyst | this compound | Data not available |

This table represents a conceptual RCM approach to the target molecule.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of γ-lactones, such as this compound, is a significant area of research, driven by the fact that the biological and sensory properties of chiral molecules are often enantiomer-dependent. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms, producing a desired isomer with high purity.

Key approaches to achieve this include the use of chiral catalysts, asymmetric induction strategies, and leveraging starting materials from the chiral pool. nih.gov For instance, the direct enantioselective oxidation of C(sp³)–H bonds in readily available carboxylic acids presents a straightforward route to chiral γ-lactones. nih.govacs.org Another effective method involves the asymmetric transfer hydrogenation of γ-keto carboxylic acids, which proceeds through a reduction/lactonization sequence to afford chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities. rsc.org The Horner-Wadsworth-Emmons Z-olefination has also been employed to create an unsaturated ester, which subsequently forms the γ-lactone ring under acid catalysis, precluding the need for chiral auxiliaries. scielo.br

Chiral Catalyst Development

The development of effective chiral catalysts is central to enantioselective γ-lactone synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Manganese Catalysts : Robust, sterically encumbered manganese catalysts have been developed for the enantioselective oxidation of nonactivated C(sp³)–H bonds. nih.gov These catalysts facilitate the conversion of simple carboxylic acids into chiral γ-lactones with outstanding enantioselectivities (up to >99.9% ee) and high yields (up to 96%), using hydrogen peroxide as a mild oxidant. nih.govacs.org The reactions proceed under gentle conditions with low catalyst loadings. acs.org

Ruthenium Catalysts : Ru-catalyzed asymmetric transfer hydrogenation is another powerful technique. rsc.org Using a formic acid–triethylamine azeotrope as the hydrogen source, this method can produce chiral multicyclic γ-lactones in high yields (up to 92%) and with excellent enantioselectivities (up to 99% ee). rsc.org Iridium complexes containing chiral spiro phosphino-oxazoline (Ir-SIPHOX) ligands have also been shown to catalyze the hydrogenation of aliphatic γ-ketoacids, which then form γ-lactones upon acidification, achieving up to 99% ee. mdpi.com

BINOL-Derived Sulfide (B99878) Catalysts : Chiral bifunctional sulfides derived from BINOL (1,1'-Bi-2-naphthol) have proven effective in catalyzing asymmetric bromolactonizations of α-allyl carboxylic acids. nii.ac.jp This approach yields γ-chiral α-spiro-γ-lactones, which are valuable building blocks in medicinal chemistry. nii.ac.jp

Nickel Catalysts : Nickel complexes, such as those combining Ni(OAc)₂ with chiral ligands like (R,R)-QuinoxP*, are used for the enantioselective hydrogenation of γ-ketoacids to produce chiral γ-lactones with enantioselectivities reaching up to 93% ee. mdpi.com

Interactive Table: Chiral Catalysts in γ-Lactone Synthesis

| Catalyst Type | Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Manganese (sterically encumbered) | C–H Oxidation | Carboxylic Acids | Chiral γ-lactones | Up to >99.9% | Up to 96% | nih.gov, acs.org |

| Ruthenium (Ru-complex) | Asymmetric Transfer Hydrogenation | γ-Keto Carboxylic Acids | Chiral multicyclic γ-lactones | Up to 99% | Up to 92% | rsc.org |

| Iridium (Ir-SIPHOX) | Asymmetric Hydrogenation | Aliphatic γ-ketoacids | Chiral γ-lactones | Up to 99% | Not specified | mdpi.com |

| BINOL-derived sulfide | Asymmetric Bromolactonization | α-Allyl Carboxylic Acids | γ-Chiral α-spiro-γ-lactones | Not specified | Not specified | nii.ac.jp |

| Nickel (Ni(OAc)₂ + ligand) | Asymmetric Hydrogenation | γ-Ketoacids | Chiral γ-lactones | Up to 93% | Up to 94% | mdpi.com |

Asymmetric Induction Strategies

Asymmetric induction involves transferring chirality from a chiral reagent, catalyst, or auxiliary to the substrate. In the context of γ-lactone synthesis, several strategies are employed.

One prominent strategy is the catalytic asymmetric halolactonization of alkenoic acids. nii.ac.jp For example, BINOL-derived chiral bifunctional sulfide catalysts guide the cyclization of α-allyl carboxylic acids in the presence of a bromine source, leading to the formation of γ-chiral bromomethyl-substituted lactones. nii.ac.jp

Another strategy involves transforming a δ-lactone into a γ-lactone, a key sequence in the synthesis of prostaglandins. researchgate.netdiva-portal.org This multi-step process often begins with protecting the alcohol group of a δ-lactone alcohol. The lactone ring is then opened, typically using a base like lithium hydroxide (B78521) in the presence of hydrogen peroxide, which facilitates an intramolecular SN2 reaction where the resulting carboxylate attacks a carbon atom to form the more stable five-membered γ-lactone ring. researchgate.net The stereochemistry of the starting material dictates the stereochemistry of the final product.

The use of biocatalysis, sometimes merged with other catalytic methods like photocatalysis, represents a growing strategy. core.ac.uk Enzymes such as alcohol dehydrogenases can asymmetrically reduce a keto group, which is an intermediate step in forming a chiral alcohol that subsequently cyclizes to the desired γ-lactone with high enantiomeric excess (>99% ee). core.ac.uk

Precursor Chemistry and Starting Materials Research

The selection of appropriate starting materials is fundamental to the synthesis of this compound and its saturated analogue, γ-nonalactone. Research has explored various precursors, ranging from simple aliphatic compounds to more complex biomolecules.

A common industrial synthesis for γ-nonalactone involves the free radical addition of primary alcohols to acrylic acid or its esters. patsnap.comgoogle.com For γ-nonalactone, n-hexanol is reacted with methyl acrylate or acrylic acid in the presence of an initiator like di-tert-butyl peroxide. patsnap.comgoogle.comodowell.com

Other established synthesis routes include:

From Heptanal and Malonic Acid : This method involves the condensation of heptanal with malonic acid, followed by lactonization, often using sulfuric acid. odowell.comprezi.comsciencemadness.org The intermediate formed is a nonenoic acid. sciencemadness.org

From Nonenoic Acid : The direct lactonization of nonenoic acids, such as 3-nonenoic acid or β,γ-nonenoic acid, can be achieved through acid catalysis to yield the corresponding γ-lactone. google.comodowell.com

From D-Mannitol : For stereoselective synthesis, complex chiral molecules can serve as starting materials. D-mannitol, an abundant and low-cost sugar alcohol, has been used as a precursor for chiral γ-lactones. scielo.br Its inherent stereocenters are transferred through a series of chemical manipulations to the final lactone product. scielo.br

From δ-Lactones : In complex syntheses like that for prostaglandins, specific δ-lactones serve as key intermediates that are chemically transformed into the target γ-lactone structure. researchgate.netdiva-portal.org

Interactive Table: Precursors for γ-Nonalactone Synthesis

| Precursor 1 | Precursor 2 | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| n-Hexanol | Methyl Acrylate / Acrylic Acid | Di-tert-butyl peroxide | γ-Nonalactone | patsnap.com, odowell.com, google.com |

| Heptanal | Malonic Acid | Triethylamine, Sulfuric Acid | γ-Nonalactone | prezi.com, odowell.com |

| β,γ-Nonenoic Acid | N/A | Acid catalyst | γ-Nonalactone | google.com |

| Undecylenic Acid | Malonic Acid | Not specified | γ-Nonalactone (via condensation) | odowell.com |

| D-Mannitol | N/A | Various (multi-step synthesis) | Chiral γ-lactone intermediates | scielo.br |

Analytical Chemistry for Research and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-Nonenoic acid gamma-lactone from other volatile and non-volatile compounds. Gas and liquid chromatography are the primary methods employed for its separation and analysis.

Gas Chromatography (GC) is a key technique for the analysis of volatile compounds like this compound. In one study analyzing metabolites in pumpkin oil, this compound was identified with a retention time of 12.48 minutes. nih.govresearchgate.net The separation was performed on an HP-88 column, which is a (88%-cyanopropyl)-aryl-polysiloxane stationary phase, indicating its suitability for separating fatty acid derivatives and related compounds. nih.gov

Gas Chromatography-Olfactometry (GC-O) is a specialized application that couples the separation power of GC with the sensitivity of the human nose, which acts as a detector. wikipedia.orgglsciences.eunih.govmdpi.com This method is instrumental in identifying which specific volatile compounds in a complex mixture are responsible for its aroma. glsciences.eunih.govresearchgate.net As the separated compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer) and an odor port where a trained sensory panelist sniffs the effluent. wikipedia.orgnih.gov The panelist can then describe the odor character and its intensity at specific retention times. GC-O methodologies can be categorized into detection frequency, dilution to threshold, and direct intensity methods to assess the relative importance of an odorant. wikipedia.orgglsciences.eu While this technique is widely used for characterizing aroma-active compounds in food and beverages, specific GC-O descriptive data for this compound is not extensively detailed in available research. glsciences.eumdpi.comresearchgate.net

| Parameter | Value/Description | Source |

|---|---|---|

| Analytical Technique | Gas Chromatography (GC) | nih.gov |

| Column Type | HP-88 ((88%-cyanopropyl)-aryl-polysiloxane) | nih.gov |

| Retention Time | 12.48 minutes | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds. While HPLC is widely used for the analysis of various lactones, specific methods for the routine analysis of this compound are not well-documented in the reviewed literature. nih.govgoogle.comnih.gov Research on other lactones, such as 9-nitrocamptothecin, demonstrates HPLC's utility in separating the lactone form from its corresponding carboxylate form in biological matrices like human plasma, a principle that could be applicable to this compound. nih.gov The separation of various α-substituted γ-lactones has been achieved using chiral stationary phases like ChiraSpher®, indicating that HPLC is a viable option for resolving lactone enantiomers. researchgate.net

Spectroscopic Identification and Characterization

Following chromatographic separation, spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy as suitable identification tests for this compound. spcmc.ac.infao.org

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a definitive tool for identifying volatile compounds. The fragmentation pattern generated by MS provides a molecular fingerprint that allows for structural confirmation. For related α,β-unsaturated γ-lactones, common fragmentation pathways under electrospray ionization (ESI) conditions include the loss of water (H₂O) and ring cleavage, which can help in the structural identification of each compound. nih.govresearchgate.net

Isotopic labeling is a powerful technique used in conjunction with MS for accurate quantification through stable isotope dilution assays (SIDA). nih.gov This method involves synthesizing an isotopically labeled version of the target compound (e.g., using deuterium (B1214612), ²H) to be used as an internal standard. nih.gov Because the labeled standard is chemically identical to the analyte, it can account for matrix effects and variations in sample preparation and instrument response, leading to highly accurate quantification. For instance, deuterated γ-octa-, γ-deca-, and γ-dodecalactones have been synthesized for use in SIDA, demonstrating a well-established methodology for creating such standards for other lactones. nih.gov

| Technique | Application | Key Findings/Principles | Source |

|---|---|---|---|

| Mass Spectrometry (MS) | Structural Identification | Provides a fragmentation pattern (molecular fingerprint) for the compound. Common for related lactones are losses of H₂O and ring cleavage. | nih.govresearchgate.net |

| Isotopic Labeling (e.g., Deuteration) | Quantitative Analysis | Used to synthesize internal standards for Stable Isotope Dilution Assays (SIDA), enabling highly accurate quantification. | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. For α,β-unsaturated γ-lactones like this compound, the IR spectrum is characterized by several key absorption bands. The most prominent is the carbonyl (C=O) stretching vibration. Due to ring strain in the five-membered lactone ring and conjugation with the C=C double bond, this band appears at a higher frequency (typically 1740-1785 cm⁻¹) compared to saturated, open-chain esters (around 1735 cm⁻¹). spcmc.ac.inuhcl.edu A notable feature of many conjugated lactones is the splitting of the C=O band into two distinct peaks, an effect often attributed to Fermi resonance. researchgate.netcdnsciencepub.com Another characteristic absorption is the C=C stretching vibration, which is expected in the region of 1685-1660 cm⁻¹. spcmc.ac.in

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Notes | Source |

|---|---|---|---|---|

| C=O (Lactone) | Stretching | 1740 - 1785 | Higher frequency due to ring strain and conjugation. May be split into two bands (Fermi resonance). | spcmc.ac.inuhcl.eduresearchgate.netcdnsciencepub.com |

| C=C (Alkene) | Stretching | 1685 - 1660 | Conjugated with the carbonyl group. | spcmc.ac.in |

| C-O-C (Ester) | Stretching | 1300 - 1050 | Represents the ester linkage within the lactone ring. | spcmc.ac.in |

Quantitative Method Development

Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of analytes, including flavor compounds like gamma-lactones. nih.govnih.gov This technique relies on the use of an isotopically labeled version of the analyte of interest as an internal standard. nih.gov This standard, which contains stable isotopes such as deuterium (²H) or carbon-13 (¹³C), is chemically identical to the analyte but has a different mass. nih.govnih.gov

The core principle of SIDA is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic analysis. nih.gov By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any losses of the analyte during sample workup will be mirrored by proportional losses of the internal standard. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.

For the quantification of gamma-lactones in complex matrices like wine, researchers have synthesized novel isotopologues to serve as internal standards. nih.govcncb.ac.cn For instance, a novel isotopologue of γ-nonalactone, H₂¹³C₂-γ-nonalactone, was synthesized for use in a SIDA method to quantify γ-nonalactone in New Zealand Pinot noir wines. nih.gov This approach provides a robust method for quantification. cncb.ac.cn

The development of a SIDA method involves several key steps:

Synthesis of an Isotopically Labeled Standard: A stable, isotopically labeled analog of this compound must be synthesized.

Method Validation: The analytical method is validated to ensure its accuracy, precision, linearity, and sensitivity. A model wine calibration for γ-nonalactone, with concentrations ranging from 0 to 100 µg/L, demonstrated excellent linearity (R² > 0.99), reproducibility (0.72%), and repeatability (0.38%). cncb.ac.cn

Sample Preparation and Extraction: The sample is spiked with the labeled internal standard, and the analytes are extracted, often using techniques like solid-phase extraction (SPE).

GC-MS Analysis: The extracted analytes are separated by gas chromatography and detected by mass spectrometry. The mass spectrometer is set to monitor specific ions corresponding to the native analyte and the labeled internal standard.

The use of SIDA combined with GC-MS offers high precision and accuracy, making it a gold standard for the quantification of trace-level flavor compounds.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS)

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. technologynetworks.comgoogleapis.com This method provides significantly enhanced separation capabilities compared to conventional one-dimensional GC. labrulez.comdigitaloceanspaces.com

In GC×GC, the sample is subjected to two independent chromatographic separations using two different columns with distinct stationary phases. googleapis.com The effluent from the first-dimension column is continuously trapped, focused, and then rapidly injected onto the second-dimension column. This process creates a highly structured two-dimensional chromatogram where chemically similar compounds tend to elute in specific regions, aiding in their identification. googleapis.com

The primary advantages of GC×GC-TOFMS for the analysis of flavor compounds like this compound include:

Increased Peak Capacity: The two-dimensional separation allows for the resolution of a much larger number of compounds than is possible with a single column. googleapis.comdigitaloceanspaces.com For example, in the analysis of pet food, the number of detected peaks increased from 421 in GC-TOFMS to 957 in GC×GC-TOFMS for a turkey-flavored sample. digitaloceanspaces.com

Enhanced Resolution: Co-eluting peaks in the first dimension can often be separated in the second dimension, leading to more accurate identification and quantification. labrulez.comdigitaloceanspaces.com

Improved Sensitivity: The thermal modulation process used in many GC×GC systems focuses the analyte bands before they enter the second column, resulting in sharper and more intense peaks, which lowers the limit of detection. googleapis.com

Structured Chromatograms: The organized nature of the 2D plot can provide additional information about the chemical class of an unknown analyte. googleapis.com

The coupling of GC×GC with a TOFMS detector is particularly advantageous because of the fast data acquisition rates of the TOFMS, which are necessary to adequately sample the very narrow peaks produced by the second-dimension column. The TOFMS also provides full mass spectral information for all detected peaks, which aids in their identification. technologynetworks.com

The table below illustrates the significant increase in the number of detected compounds when analyzing flavored pet food samples using GC×GC-TOFMS compared to traditional GC-TOFMS.

| Sample Flavor | Peaks Detected (GC-TOFMS, S/N ≥ 200) | Peaks Detected (GC×GC-TOFMS, S/N ≥ 200) |

|---|---|---|

| Seafood | 491 | 1199 |

| Turkey | 421 | 957 |

| Beef | 598 | 1069 |

Data sourced from a comparative analysis of pet food samples. digitaloceanspaces.com

This enhanced separation power makes GC×GC-TOFMS an ideal technique for the detailed characterization of complex aroma profiles and the accurate quantification of individual flavor components, such as this compound, even in challenging matrices.

Biological Activities and Mechanistic Studies

Research into Roles in Lipid Metabolism

Research directly investigating the specific roles of 2-Nonenoic acid gamma-lactone in lipid metabolism is limited. However, the biosynthesis of gamma-lactones, in general, is intrinsically linked to lipid metabolism. mdpi.com These compounds are derived from hydroxy fatty acids, which are intermediates in fatty acid metabolic pathways. mdpi.com The formation of gamma-lactones can occur through the β-oxidation of fatty acids, a fundamental process in lipid metabolism for energy production. tandfonline.com For instance, the biosynthesis of γ-decalactone often involves the microbial biotransformation of ricinoleic acid, a hydroxy fatty acid. tandfonline.com This suggests that the precursors of this compound are likely fatty acids, and its formation is a result of enzymatic processes within lipid metabolism.

A study on the characteristic lactones in Japanese Black cattle found correlations between certain fatty acids and specific gamma-lactones. For example, γ-hexalactone showed a positive correlation with linoleic acid. mdpi.com While this study did not specifically analyze this compound, it supports the principle that the profile of fatty acids within an organism can influence the types and quantities of gamma-lactones produced. Therefore, it can be inferred that the metabolic pathways that govern the synthesis and degradation of specific fatty acid precursors are crucial for the endogenous production of this compound.

Investigations into Cell Signaling Pathways

Direct investigations into the role of this compound in cell signaling pathways are not extensively documented in current scientific literature. However, the structurally related gamma-butyrolactones are known to act as signaling molecules in some bacteria, indicating that lactone rings can be involved in intercellular communication. bmpcjournal.ru

In the broader context of quorum sensing, a form of bacterial cell-to-cell communication, N-acyl-homoserine lactones (AHLs), which contain a lactone ring, are well-studied signaling molecules. wikipedia.org These molecules regulate gene expression in response to population density. While this compound is not an AHL, the presence of the gamma-lactone ring suggests a potential, though unexplored, capacity to interact with signaling pathways, possibly through mimicry or competitive inhibition of native signaling molecules.

The biological activity of lactones is often associated with their chemical structure, including the length of the carbon chain and the presence of unsaturation. These features could influence their ability to interact with cellular receptors and other components of signaling cascades. Future research could explore whether this compound can modulate signaling pathways in various organisms, including those involved in inflammation, apoptosis, or cellular proliferation.

Specific Biological Interactions and Mechanisms (e.g., Antifungal Activity)

The antifungal activity of various gamma-lactones has been a subject of significant research. Studies have shown that the effectiveness of these compounds as antifungal agents can be influenced by the length of their side chain and the presence of unsaturation in the lactone ring. researchgate.net For instance, research on a series of γ-lactones demonstrated that their antimicrobial effects are intensified as the side chain length increases. researchgate.net Furthermore, unsaturated lactones have been noted for their significant antifungal properties. nih.gov

The mechanism of antifungal action for some lactones involves disruption of the fungal cell wall and membrane integrity. researchgate.net This can lead to cell lysis and death. Another proposed mechanism is the inhibition of the respiratory system. For example, massoialactone has been shown to arrest oxygen consumption in Candida albicans, suggesting interference with mitochondrial function. researchgate.net Given that this compound is an unsaturated gamma-lactone, it is plausible that its antifungal activity could operate through similar mechanisms. The lipophilic nature of lactones may facilitate their penetration through the fungal cell wall. mdpi.com

The table below summarizes the antifungal activity of some representative gamma-lactones against various fungal strains, providing a comparative context for the potential efficacy of this compound.

| Compound | Fungal Strain | Activity | Reference |

| Alantolactone | Sclerotinium sclerotiorum | Active | mdpi.com |

| Isoalantolactone | Verticillium dahliae | Active | mdpi.com |

| Massoialactone | Candida albicans | Inhibition of oxygen consumption | researchgate.net |

| γ-Butyrolactone derivative | Fusarium oxysporum | 70% growth inhibition | mdpi.com |

Enzymatic Reactivity and Substrate Specificity Studies (e.g., Lactonase Activity)

The enzymatic hydrolysis of the ester bond in the lactone ring is a key reaction in the metabolism of gamma-lactones. This process is catalyzed by enzymes known as lactonases. wikipedia.org Lactonases play a crucial role in various biological systems, including the degradation of signaling molecules in quorum quenching, a process that disrupts bacterial communication. wikipedia.org

Studies on lactonase specificity have revealed that these enzymes can have a broad substrate range, hydrolyzing various types of lactones. For example, some lactonases can efficiently hydrolyze both short-chain and long-chain acyl-homoserine lactones. frontiersin.org The catalytic efficiency, often expressed as kcat/KM, provides a measure of how efficiently an enzyme converts a substrate into a product.

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| C4-HSL | 1,300 ± 100 | 100 ± 20 | 1.3 x 10⁷ | frontiersin.org |

| 3-oxo-C12-HSL | 1,800 ± 100 | 25 ± 5 | 7.2 x 10⁷ | frontiersin.org |

Note: Data for C4-HSL (N-butanoyl-L-homoserine lactone) and 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone) are provided as examples of lactonase substrates.

The hydrolysis of this compound by lactonases would result in the opening of the lactone ring to form the corresponding 4-hydroxy-2-nonenoic acid. This transformation would likely alter the biological activity of the compound.

Structure Activity Relationship Sar Studies and Derivatives Research

Influence of Structural Modifications on Biological Activity and Sensory Profiles

The biological activity and sensory profile of γ-lactones are intrinsically linked to their chemical structure. Modifications to the lactone ring or its side chains can lead to significant changes in their function and perception. For instance, the lipophilicity of α,β-unsaturated γ-lactones, which can be altered by changing the length and nature of alkyl substituents, has been quantitatively correlated with their in vitro activity against various microorganisms. nih.gov Research has shown that lipophilicity and low polarity often support the antimicrobial activity of terpenoid lactones, likely by affecting the cytoplasmic membrane of the target organisms. mdpi.com

Studies on sesquiterpene lactones reveal that a common structural feature, the α-methylene-γ-lactone moiety, is crucial for many biological effects. This group can bind to nucleophilic sites on proteins through a Michael-type reaction, influencing cellular processes. researchgate.net The presence and position of other functional groups, such as hydroxyls or epoxides, further modulate this activity. researchgate.netsci-hub.se For example, designing novel α-methylene-γ-butyrolactone derivatives that incorporate other active fragments, like vanillin (B372448) moieties, has led to compounds with significant antiviral and antifungal properties. nih.gov One such derivative, compound B32 , demonstrated potent antiviral activity against the Tobacco Mosaic Virus (TMV), believed to occur by binding to the virus's coat protein and interfering with its assembly. nih.gov

From a sensory perspective, the length of the alkyl side chain on the γ-lactone ring plays a significant role in defining the aroma and flavor profile. mdpi.comdntb.gov.ua Generally, as the alkyl chain increases in length, the perceived aroma shifts from weak, hay-like notes to more distinct fruity and creamy characteristics. leffingwell.com

| Structural Modification | Observed Impact on Activity/Profile | Example Compound Class/Derivative | Reference |

|---|---|---|---|

| Alteration of Alkyl Chain Length | Changes lipophilicity, affecting antimicrobial activity and sensory perception (e.g., aroma shifts from hay-like to fruity). | Homologous series of γ-lactones | nih.govmdpi.com |

| Introduction of α-methylene group | Confers biological activity via Michael-type addition with proteins; crucial for many antifungal and antitumor properties. | α-methylene-γ-butyrolactones | researchgate.netnih.gov |

| Addition of Vanillin Moiety | Created novel derivatives with potent antiviral and antifungal activities. | Compound B32 (α-methylene-γ-butyrolactone derivative) | nih.gov |

| General Terpenoid Modifications | Lipophilicity and low polarity enhance antimicrobial effects, likely by targeting the cytoplasmic membrane. | Terpenoid Lactones | mdpi.com |

Stereochemical Aspects and Enantiomeric Purity Research

The three-dimensional arrangement of atoms (stereochemistry) within lactone molecules is a critical factor that can dictate their biological activity and sensory properties. sciopen.com Many γ-lactones, including 2-Nonenoic acid gamma-lactone, possess at least one chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. acs.org The biological and olfactory receptors in organisms are often chiral themselves, leading to different interactions with each enantiomer. sciopen.com While in some cases the aroma characteristics of two enantiomers can be quite different, for other lactones they may be similar. sciopen.com

Research has focused heavily on developing methods for enantioselective synthesis—chemical reactions that produce one enantiomer in preference to the other. scielo.brnih.gov Achieving high enantiomeric purity is essential for accurately studying the specific properties of each stereoisomer and for applications where one form is significantly more active or desirable. purdue.edu For instance, ruthenium (Ru)-catalyzed asymmetric hydrogenation is a powerful technique used to produce chiral γ-lactones with excellent enantiomeric excess (ee), often exceeding 98% ee. rsc.orgresearchgate.net Similarly, manganese-based catalysts have been employed for the enantioselective oxidation of C–H bonds in carboxylic acids to form chiral γ-lactones with outstanding enantioselectivity, sometimes greater than 99.9% ee. nih.gov These advanced synthetic methods circumvent the challenges of separating enantiomers from a racemic (50:50) mixture and provide access to stereochemically pure compounds for detailed structure-activity relationship studies. acs.orgnih.gov

| Research Focus | Key Findings and Methodologies | Significance | Reference |

|---|---|---|---|

| Enantioselective Synthesis | Development of methods like Ru-catalyzed asymmetric transfer hydrogenation and Mn-catalyzed C-H oxidation to produce chiral γ-lactones. | Allows for the production of highly pure enantiomers (>99% ee) for research. | rsc.orgnih.gov |

| Stereoselective Synthesis | Strategies using chiral starting materials, such as D-mannitol, to control the formation of specific stereocenters in the final lactone product. | Enables the creation of complex, multi-substituted lactones with defined stereochemistry without relying on chiral catalysts. | scielo.br |

| Stereochemical Impact on Properties | The specific 3D structure of lactones, including the geometry of substituents, significantly influences biological activity and sensory perception. | Crucial for understanding why different isomers of the same compound can have vastly different effects. | sciopen.comacs.org |

| Asymmetric Reduction | Use of copper hydride with chiral ligands (e.g., (R)-p-tol-BINAP) for the asymmetric reduction of butenolides to access key chiral intermediates. | Provides an efficient route to enantiopure building blocks for synthesizing a library of γ-butyrolactone hormones. | acs.orgnih.gov |

Synthesis and Characterization of Novel Derivatives for Research Purposes

The synthesis of novel derivatives of this compound and related compounds is a cornerstone of research aimed at discovering new functionalities and understanding their mechanisms of action. researchgate.netacs.org These synthetic efforts often have specific goals, such as creating tools for analytical chemistry or developing molecules with enhanced or novel biological activities. dcu.ieorganic-chemistry.org

One important area of derivative synthesis is the creation of isotopically labeled standards. For example, deuterated γ-lactones (where hydrogen atoms are replaced by deuterium) have been synthesized for use as internal standards in stable isotope dilution assays (SIDA). nih.gov These labeled compounds are chemically identical to their natural counterparts but can be distinguished by mass spectrometry, allowing for precise and accurate quantification of the target lactone in complex mixtures like food and beverages. nih.gov

Another avenue of research involves creating derivatives with altered biological profiles. By modifying a parent lactone structure, researchers can produce libraries of related compounds to screen for various activities. acs.orgnih.gov For instance, γ-butyrolactones derived from phytol (B49457) have been synthesized and evaluated for their effects on insects and cancer cells. nih.gov This process of targeted synthesis and subsequent biological evaluation is fundamental to establishing structure-activity relationships and identifying new lead compounds for potential applications in agriculture or medicine. sci-hub.senih.gov The characterization of these new molecules relies on a suite of spectroscopic and spectrometric techniques, including NMR and mass spectrometry, to confirm their structure and purity. nih.gov

| Derivative Type | Synthesis Method | Research Purpose | Reference |

|---|---|---|---|

| Deuterated γ-Lactones | Reduction of a protected hydroxypropiolic acid with deuterium (B1214612) gas. | Serve as internal standards for precise quantification in stable isotope dilution assays (SIDA). | nih.gov |

| Multicyclic γ-Lactones | Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids followed by a lactonization sequence. | To create complex and valuable chiral molecules, such as intermediates for bioactive compounds like (+)-GR24. | rsc.org |

| α,γ-Substituted Chiral γ-Lactones | One-pot sequential organocatalytic addition of boronic acids and intramolecular Passerini reaction. | To achieve structural diversity in chiral lactones for screening and SAR studies. | nih.gov |

| γ-Butyrolactone Hormones | Efficient synthesis of the (R)-paraconyl alcohol core, followed by acylation to create a library of derivatives. | To study the structure-activity relationships of hormones with their cognate protein repressors and understand the regulation of natural product biosynthesis. | acs.orgnih.gov |

Applications in Advanced Materials and Bio Based Economies Research

Development as Green Solvents

A thorough review of scientific literature and chemical databases reveals a lack of studies focused on the development and application of 2-Nonenoic acid gamma-lactone as a green solvent. Green solvents are typically characterized by their low toxicity, biodegradability, high boiling point, and derivation from renewable resources. While other gamma-lactones, notably gamma-valerolactone (B192634) (GVL), have been extensively investigated and praised for their excellent solvent properties and green credentials, similar research for this compound is not present in the available scientific literature. rsc.orgncsu.eduresearchgate.net Consequently, there are no detailed research findings or data tables to present regarding its performance, solubility parameters, or potential to replace conventional, hazardous solvents.

Potential as Fuel Precursors

The conversion of biomass-derived molecules into biofuels and fuel additives is a critical area of renewable energy research. This often involves catalytic processes to upgrade platform chemicals into energy-dense hydrocarbons. While compounds like gamma-valerolactone (GVL) have been identified as promising precursors for liquid transportation fuels, there is no available research that investigates the potential of this compound for similar applications. researchgate.netosti.govresearchgate.net The chemical pathways and catalytic conversions necessary to transform this compound into fuel-range molecules have not been explored in the reviewed literature. Therefore, no data on its conversion efficiency, energy density, or performance as a fuel precursor can be provided.

Integration into Bio-based Chemical Feedstocks

The integration of renewable molecules into existing and new chemical value chains is fundamental to establishing a robust bio-based economy. This involves using biomass-derived compounds as building blocks for a wide range of chemicals and polymers. Currently, the primary documented application for this compound is as a flavoring and fragrance agent. nih.govfemaflavor.org There is no scientific evidence or research to suggest its use or investigation as a platform chemical or feedstock for the synthesis of other chemicals or materials within a biorefinery context. europa.euworldbiomarketinsights.comieabioenergy.combio.org Unlike well-established bio-based feedstocks, its role in the broader bio-based chemical industry appears to be confined to specialty applications in the food and cosmetics sectors.

Challenges and Future Research Directions

Optimization of Sustainable Production Pathways